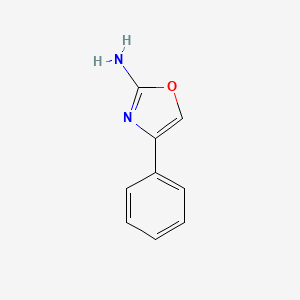![molecular formula C22H21ClN4OS2 B2355085 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 708282-23-9](/img/structure/B2355085.png)
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C22H21ClN4OS2 and its molecular weight is 457.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
Its solubility in dmso suggests it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Biochemical Analysis
Biochemical Properties
It is known to be a potent and selective ligand for the D4 dopamine receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways .
Cellular Effects
Given its interaction with the D4 dopamine receptor, it may influence cell function by modulating dopamine signaling pathways
Molecular Mechanism
As a ligand for the D4 dopamine receptor, it likely exerts its effects at the molecular level through binding interactions with this receptor . This could potentially lead to enzyme inhibition or activation and changes in gene expression, particularly in genes associated with dopamine signaling.
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS2/c23-16-3-5-17(6-4-16)28-12-11-26-7-9-27(10-8-26)21-20-18(19-2-1-13-29-19)14-30-22(20)25-15-24-21/h1-6,13-15H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZWDLLQSAIQCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
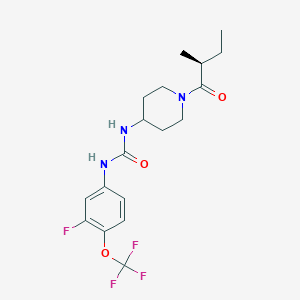
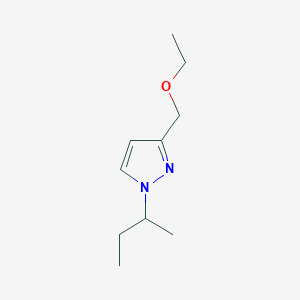
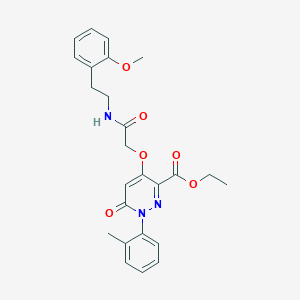
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)
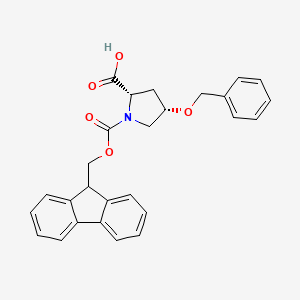
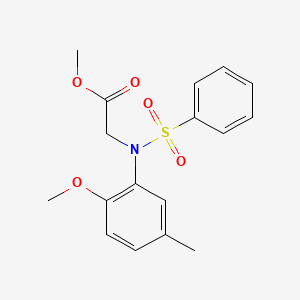
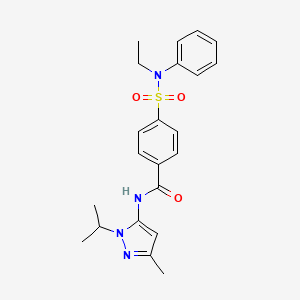
![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)
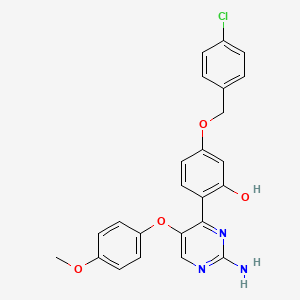
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)

